4,5-Dibromo-1H-imidazole

Catalog No.
S706163
CAS No.
2302-30-9
M.F
C3H2Br2N2
M. Wt
225.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-1H-imidazole

CAS Number

2302-30-9

Product Name

4,5-Dibromo-1H-imidazole

IUPAC Name

4,5-dibromo-1H-imidazole

Molecular Formula

C3H2Br2N2

Molecular Weight

225.87 g/mol

InChI

InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)

InChI Key

MYYYOBVDIRECDX-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Br)Br

Canonical SMILES

C1=NC(=C(N1)Br)Br
  • Organic Synthesis

    Due to the presence of two bromine atoms, 4,5-DBI might be a valuable intermediate in organic synthesis. The bromine atoms can be readily substituted with other functional groups through well-established reactions in organic chemistry, allowing researchers to create new molecules with desired properties [].

  • Medicinal Chemistry

    Imidazole is a core structure found in many biologically active molecules, including some pharmaceuticals. The presence of bromine atoms can alter the electronic properties of the imidazole ring, potentially leading to interesting biological activities. 4,5-DBI could be investigated as a starting material for the development of new drugs [].

  • Material Science

    Imidazole derivatives are known to have interesting properties for material science applications. For instance, some imidazole-based molecules exhibit good conductivity or can self-assemble into specific structures. 4,5-DBI could be explored for the development of novel functional materials due to the presence of the two bromine atoms, which can influence these properties [].

4,5-Dibromo-1H-imidazole is a halogenated heterocyclic compound with the molecular formula C4H4Br2N2C_4H_4Br_2N_2. It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique bromination pattern at the 4 and 5 positions of the imidazole ring, contributing to its distinct chemical reactivity and biological properties. The compound has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its structural versatility and reactivity .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4,5-Dibromo-1H-imidazole in biological systems.

  • Due to the presence of bromine atoms, 4,5-Dibromo-1H-imidazole is likely to be an irritant and may cause skin and eye corrosion upon contact [].
  • Limited information exists on its specific toxicity or flammability. However, as a general precaution, it should be handled with standard laboratory safety protocols for potentially hazardous chemicals, including wearing gloves, eye protection, and working in a fume hood [].

Future Research Directions

  • Exploration of synthetic routes for efficient production of 4,5-Dibromo-1H-imidazole.
  • Investigation of its reactivity in substitution reactions to generate diverse imidazole derivatives with potential applications in medicinal chemistry or materials science.
  • Evaluation of its potential biological activity or interaction with specific biomolecules.

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide, typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
  • Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions .

Major Products Formed

The reactions involving 4,5-dibromo-1H-imidazole yield various substituted imidazoles, which can serve as intermediates in the synthesis of more complex molecules .

Research indicates that 4,5-dibromo-1H-imidazole exhibits potential antimicrobial and anticancer activities. Studies have shown that it can act as a precursor in synthesizing biologically active molecules . Its unique structure may contribute to its efficacy against certain pathogens and cancer cells, making it a candidate for further pharmacological studies.

Synthetic Routes

The synthesis of 4,5-dibromo-1H-imidazole typically involves the bromination of 1-methylimidazole using bromine in appropriate solvents like acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions .

Industrial Production

For industrial-scale production, similar synthetic routes are employed but with adjustments for larger quantities. This includes using industrial-grade reagents and solvents while maintaining strict control over reaction parameters to achieve high yield and purity .

4,5-Dibromo-1H-imidazole finds diverse applications across several fields:

  • Pharmaceuticals: It serves as a building block for synthesizing various drugs.
  • Agrochemicals: The compound is investigated for use in developing pesticides and herbicides.
  • Materials Science: It is used in creating materials with specific properties, such as flame retardants and dyes .

Studies on the interactions of 4,5-dibromo-1H-imidazole with biological systems have revealed interesting properties. For instance, its crystal structure shows Lewis acid-base interactions between bromine atoms and nitrogen atoms from adjacent molecules. These interactions may play a role in its biological activity and stability . Further research is needed to explore these interactions comprehensively.

Similar Compounds

  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 2-Bromo-1-methyl-1H-imidazole
  • 5-Bromo-1-methyl-1H-imidazole

Uniqueness

The uniqueness of 4,5-dibromo-1H-imidazole lies in its specific bromination pattern. Unlike its analogs, which may have different substitution patterns or fewer halogen atoms, this compound's dual bromine substitution at the 4 and 5 positions imparts distinct chemical reactivity and biological activity. Its unique structure makes it a valuable intermediate for synthesizing various functional molecules not achievable with other similar compounds .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2302-30-9

Wikipedia

4,5-Dibromo-1H-imidazole

Dates

Modify: 2023-08-15

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